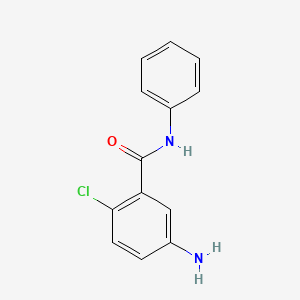

5-Amino-2-chloro-N-phenylbenzamide

Description

BenchChem offers high-quality 5-Amino-2-chloro-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-chloro-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chloro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFQEDMUZFREDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and molecular formula of 5-Amino-2-chloro-N-phenylbenzamide

5-Amino-2-chloro-N-phenylbenzamide: Technical Profile & Synthesis Guide

Executive Summary

5-Amino-2-chloro-N-phenylbenzamide (CAS: 111362-57-3) is a specialized benzamide derivative serving as a critical intermediate in medicinal chemistry. Structurally, it consists of a benzamide core substituted with a chlorine atom at the ortho position (C2) and a primary amino group at the meta position (C5), with an N-phenyl (anilide) moiety.

Its significance lies in two primary domains:

-

Metabolic Relevance: It is the reduced amino-metabolite of GW9662 (2-chloro-5-nitro-N-phenylbenzamide), a potent and selective PPARγ antagonist. The reduction of the nitro group to an amine significantly alters the electronic properties and binding affinity of the scaffold.

-

Synthetic Utility: The C5-amino group acts as a versatile handle for further derivatization (e.g., formation of ureas, sulfonamides, or secondary amides), making it a valuable scaffold for developing Histone Deacetylase (HDAC) inhibitors and kinase inhibitors.

Chemical Identity & Physicochemical Properties

| Property | Data |

| IUPAC Name | 5-Amino-2-chloro-N-phenylbenzamide |

| CAS Number | 111362-57-3 |

| Molecular Formula | C₁₃H₁₁ClN₂O |

| Molecular Weight | 246.69 g/mol |

| SMILES | Nc1cc(Cl)c(cc1)C(=O)Nc2ccccc2 |

| InChI Key | MXFQEDMUZFREDO-UHFFFAOYSA-N |

| LogP (Predicted) | ~2.5 – 3.1 |

| pKa (Amino) | ~3.5 – 4.0 (Aniline-like, reduced by electron-withdrawing benzamide core) |

| Solubility | Low in water; Soluble in DMSO, DMF, Methanol, Ethyl Acetate |

Synthesis & Production Protocol

The most robust synthetic route involves the amide coupling of 2-chloro-5-nitrobenzoic acid with aniline, followed by the selective reduction of the nitro group. This "Nitro-Reduction" pathway ensures high regio-fidelity.

Experimental Workflow

Step 1: Amide Coupling (Synthesis of GW9662 precursor)

-

Reagents: 2-Chloro-5-nitrobenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Aniline (1.1 eq), Triethylamine (Et₃N).

-

Mechanism: Activation of carboxylic acid to acid chloride, followed by nucleophilic acyl substitution by aniline.

-

Protocol:

-

Reflux 2-chloro-5-nitrobenzoic acid in excess SOCl₂ (with catalytic DMF) for 2 hours until clear.

-

Remove excess SOCl₂ under vacuum to isolate the crude acid chloride.

-

Dissolve residue in dry DCM; add Aniline and Et₃N dropwise at 0°C.

-

Stir at RT for 4 hours. Quench with water, extract with DCM, and wash with 1M HCl (to remove excess aniline) and brine.

-

Intermediate Yield: 2-Chloro-5-nitro-N-phenylbenzamide (GW9662) as a yellow solid.

-

Step 2: Nitro Reduction (Formation of Target)

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).

-

Alternative: H₂ (1 atm), 10% Pd/C (Caution: Potential for dehalogenation of the C2-Cl if reaction time is prolonged).

-

Protocol (Fe/NH₄Cl Method - Preserves C-Cl bond):

-

Suspend 2-Chloro-5-nitro-N-phenylbenzamide (1.0 eq) in EtOH/H₂O (3:1).

-

Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).

-

Reflux at 80°C for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot; appearance of fluorescent amine spot).

-

Filter hot through Celite to remove iron residues.

-

Concentrate filtrate; neutralize with NaHCO₃ if necessary.

-

Extract with Ethyl Acetate, dry over Na₂SO₄, and recrystallize from Ethanol.

-

Visualization: Synthesis Pathway

Caption: Step-wise synthesis from nitrobenzoic acid precursor via the GW9662 intermediate.

Technical Applications & Derivatization

Medicinal Chemistry Scaffold

The 5-amino group serves as a nucleophile for library generation.

-

Urea Formation: Reaction with isocyanates yields urea derivatives, a common motif in kinase inhibitors (e.g., Sorafenib analogs).

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, increasing solubility and altering H-bond donor/acceptor profiles.

Biological Context (PPARγ & HDAC)

While the nitro-parent (GW9662) is a covalent PPARγ antagonist (reacting via the nitro/electrophilic nature or displacement of Cl), the amino-derivative represents a "deactivated" warhead or a metabolite.

-

Research Use: Used as a negative control in PPARγ assays to verify if activity is driven by the nitro group's reactivity.

-

HDAC Inhibition: The N-phenylbenzamide core is a "cap group" mimic for Histone Deacetylase inhibitors. The 2-chloro substitution forces the amide out of planarity, potentially increasing selectivity for specific HDAC isoforms (Class I).

Visualization: Structure-Activity Relationship (SAR)

Caption: Functional dissection of the molecule highlighting reactive and binding motifs.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

Handling:

-

Avoid dust formation.

-

The aniline moiety suggests potential for methemoglobinemia if ingested in large quantities, though the amide linkage mitigates this compared to free aniline.

-

Storage: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group (browning).

-

References

-

PubChem. "5-amino-2-chloro-N-phenylbenzamide (Compound)."[1] National Library of Medicine. Available at: [Link]

-

Leesnitzer, L. M., et al. "Functional Consequences of Cysteine Modification in the Ligand Binding Sites of Peroxisome Proliferator Activated Receptors by GW9662." Biochemistry, 2002.[2] (Contextual reference for the nitro-precursor GW9662).

Sources

5-Amino-2-chloro-N-phenylbenzamide CAS number and identification

This technical guide details the chemical identity, synthesis, and biological significance of 5-Amino-2-chloro-N-phenylbenzamide (also known as ACPB ).

A Critical Metabolite and Synthetic Precursor in PPARngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Antagonist Research[1][2][3][4]

Executive Summary

5-Amino-2-chloro-N-phenylbenzamide (CAS 111362-57-3 ) is a substituted benzanilide derivative primarily recognized in drug development as the major amine metabolite of GW9662 , a potent and irreversible peroxisome proliferator-activated receptor gamma (PPAR

While GW9662 utilizes an electron-deficient 2-chloro-5-nitrobenzamide "warhead" to covalently modify Cys285 of PPAR

Chemical Identity & Physicochemical Properties[5][6][7][8][9][10][11][12]

| Property | Data |

| Chemical Name | 5-Amino-2-chloro-N-phenylbenzamide |

| Common Abbreviation | ACPB |

| CAS Number | 111362-57-3 |

| Molecular Formula | C |

| Molecular Weight | 246.69 g/mol |

| SMILES | NC1=CC(C(NC2=CC=CC=C2)=O)=C(Cl)C=C1 |

| Appearance | Off-white to brownish solid |

| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water |

| Precursor | GW9662 (2-Chloro-5-nitro-N-phenylbenzamide) |

Structural Analysis

The molecule consists of a central benzamide core substituted with:

-

A Chlorine atom at C2 : Provides steric bulk and influences the twist angle of the amide bond relative to the phenyl ring.

-

An Amino group at C5 : A strong electron-donating group (EDG) that increases electron density on the aromatic ring, contrasting sharply with the electron-withdrawing nitro group of its precursor.

-

An N-Phenyl group : Provides lipophilicity and potential

-

Synthetic Methodology

The synthesis of 5-amino-2-chloro-N-phenylbenzamide requires the chemoselective reduction of its nitro-precursor (GW9662). The primary challenge is preserving the Aryl-Chlorine bond, which is susceptible to hydrogenolysis (dechlorination) under standard catalytic hydrogenation conditions (e.g., Pd/C + H

Recommended Protocol: Chemoselective Iron Reduction

This method utilizes iron powder in the presence of an electrolyte (NH

Reagents:

-

Substrate: 2-Chloro-5-nitro-N-phenylbenzamide (GW9662)[1][2][3]

-

Reductant: Iron powder (Fe, 5 eq)

-

Solvent/Medium: Ethanol/Water (3:1) + Ammonium Chloride (NH

Cl, 3 eq)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of GW9662 in Ethanol/Water (3:1 v/v).

-

Activation: Add 3.0 eq of NH

Cl and heat the mixture to 60°C. -

Reduction: Portion-wise addition of 5.0 eq Iron powder over 30 minutes.

-

Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Product is more polar and fluorescent).

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).

Synthesis & Metabolism Diagram

The following diagram illustrates the synthetic pathway and the biological metabolic route.

Caption: Synthetic route from acid precursor and biological reduction pathway of GW9662 to ACPB.[4][5][6][7]

Biological Significance in Drug Development[15][17]

Pharmacokinetics of GW9662

Research indicates that GW9662 undergoes rapid presystemic metabolism when administered orally.[1] Gut bacterial nitroreductases efficiently convert the nitro-compound (GW9662) into the amino-metabolite (ACPB).[1][2][8]

-

Oral Dosing: Plasma levels of GW9662 are negligible; ACPB is the predominant circulating species.[1][2][3][8]

-

IV Dosing: GW9662 is detectable but rapidly cleared; ACPB levels are significantly lower, confirming the gut-mediated reduction mechanism.[1][2][3]

Toxicology and Mutagenicity

The conversion to ACPB is the key driver of toxicity for this scaffold.

-

Ames Test Results: GW9662 is mutagenic in Salmonella typhimurium strains TA98 and TA100.

-

Mechanism: The mutagenicity is dependent on nitroreduction.[1][2][3] Strains deficient in nitroreductase show no mutagenicity for GW9662, implying that ACPB (or its hydroxylamine intermediate) is the actual genotoxic agent.[8]

-

Implication: When using GW9662 as a chemical probe in vivo, researchers must account for the fact that systemic effects may be driven by the non-covalent, mutagenic metabolite ACPB rather than the parent covalent inhibitor.

Loss of Covalent Inhibition

GW9662 acts as an irreversible PPAR

-

Electronic Switch: The Nitro group (-NO

) is a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack. -

Deactivation: Reduction to the Amino group (-NH

), a strong electron donor, deactivates the ring toward nucleophilic attack. Therefore, ACPB is likely an inactive or significantly weaker antagonist of PPAR

Analytical Profiling

To validate the identity of synthesized or isolated ACPB, compare against these expected spectral characteristics.

Expected 1H NMR Data (DMSO-d , 400 MHz)

-

Amide NH: Singlet,

10.2–10.5 ppm (Downfield, exchangeable). -

Aniline NH

: Broad singlet, -

Aromatic Ring A (Benzamide):

-

H3 (ortho to Cl): Doublet,

~7.1–7.2 ppm. -

H4 (ortho to NH2): Doublet of doublets,

~6.6–6.8 ppm. -

H6 (ortho to CO, meta to Cl): Doublet,

~6.8–7.0 ppm. -

Note: Protons ortho to the amino group will shift upfield compared to the nitro precursor.

-

-

Aromatic Ring B (N-Phenyl): Multiplets,

7.0–7.7 ppm (Typical monosubstituted benzene pattern).

Analytical Workflow Diagram

Caption: Standard analytical workflow for validation of ACPB.

Safety & Handling

-

Hazard Classification: Potential Carcinogen/Mutagen.

-

GHS Signal: Warning/Danger.

-

Precaution: Handle in a fume hood with nitrile gloves. As a known mutagenic metabolite, avoid inhalation of dust.

-

Storage: Store at 2–8°C, protected from light (anilines can oxidize over time).

References

-

Kapetanovic, I. M., et al. (2012).[2] Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability. Chemico-Biological Interactions. Retrieved from [Link]

-

PubChem. (n.d.).[9][10] Compound Summary: 5-amino-2-chloro-N-phenylbenzamide.[4][1][2][3] National Library of Medicine. Retrieved from [Link]

-

Amano, Y., et al. (2025). A New Era for PPARγ: Covalent Ligands and Therapeutic Applications. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. benthamscience.com [benthamscience.com]

- 7. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5,5-Difluoroheptanal | C7H12F2O | CID 135136192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cobalt-57 | Co | CID 104851 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Properties and Metabolic Dynamics of 5-Amino-2-chloro-N-phenylbenzamide (ACPB)

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

5-Amino-2-chloro-N-phenylbenzamide (CAS: 111362-57-3), commonly referred to as ACPB , is a critical aniline derivative that frequently emerges as a primary metabolite and synthetic intermediate in the development of peroxisome proliferator-activated receptor gamma (PPAR-γ) modulators. Most notably, ACPB is the predominant presystemic metabolite of GW9662 (2-chloro-5-nitro-N-phenylbenzamide), a potent irreversible PPAR-γ antagonist used extensively as a chemical probe [1, 2].

Because the parent compound features a 2-chloro-5-nitrobenzamide warhead, it is highly susceptible to nitroreduction by intestinal microflora. Understanding the physicochemical properties, structural characterization, and metabolic causality of ACPB is essential for researchers evaluating the pharmacokinetic (PK) and toxicological profiles of nitroaromatic drug candidates [3].

Physicochemical & Structural Characterization

To accurately track ACPB in biological matrices or utilize it as a synthetic building block, its baseline physicochemical properties must be established. The reduction of the nitro group to a primary amine significantly alters the molecule's polarity, solubility, and electron distribution compared to its parent compound.

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical metrics of ACPB, synthesized from predictive models and empirical patent data [1, 4].

| Property | Value / Description | Analytical Significance |

| IUPAC Name | 5-Amino-2-chloro-N-phenylbenzamide | Defines the core aniline and benzamide functional groups. |

| CAS Registry Number | 111362-57-3 | Unique identifier for procurement and database cross-referencing. |

| Molecular Formula | C₁₃H₁₁ClN₂O | Used for exact mass calculation in high-resolution MS. |

| Molecular Weight | 246.69 g/mol | Critical for molarity calculations in dosing and standard preparation. |

| Monoisotopic Mass | 246.05598 Da | Target mass for LC-MS/MS parent ion selection. |

| Predicted XLogP | ~3.1 | Indicates moderate lipophilicity; guides reverse-phase HPLC column selection. |

| Physical State | White foam / Light brown solid | Varies based on isolation method and solvent residual [4]. |

Structural Validation via NMR Spectroscopy

For synthetic chemists isolating ACPB, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. The presence of the primary amine alters the shielding of the aromatic protons on the benzamide ring.

Reference ¹H NMR Data (400 MHz, CDCl₃):

-

δ 7.97 (s, 1H, Amide NH)

-

δ 7.68–7.60 (m, 2H, Phenyl ring protons)

-

δ 7.43–7.34 (m, 2H, Phenyl ring protons)

-

δ 7.22–7.13 (m, 2H, Phenyl ring protons)

-

δ 7.10 (d, J = 2.9 Hz, 1H, Benzamide ring proton adjacent to amine)

-

δ 6.71 (dd, J = 8.7, 2.9 Hz, 1H, Benzamide ring proton) [4, 5].

Causality Note: The doublet at 7.10 ppm and the doublet of doublets at 6.71 ppm are highly characteristic of the 1,2,4-trisubstituted aromatic system, confirming the meta-relationship of the amine to the amide carbonyl and its para-relationship to the chlorine atom.

Pharmacokinetic Causality: The Nitroreduction Pathway

The systemic circulation of the PPAR-γ antagonist GW9662 is severely limited by presystemic metabolism. When administered orally, the parent compound is virtually undetectable in plasma; instead, ACPB exhibits large and persistent plasma concentrations [2].

Mechanism of Presystemic Conversion

The conversion of GW9662 to ACPB is not primarily driven by hepatic cytochrome P450 enzymes, but rather by bacterial nitroreductases residing in the gut microbiome. When the nitroaromatic compound enters the anaerobic environment of the lower intestine, bacterial enzymes rapidly reduce the nitro group (-NO₂) to an amine (-NH₂), yielding ACPB [2, 3].

Toxicological Implications (Mutagenicity)

This metabolic conversion has profound toxicological consequences. Ames test evaluations reveal that GW9662 is mutagenic in standard Salmonella typhimurium strains (TA98 and TA100). However, it is negative in nitroreductase-deficient strains (TA98NR and TA100NR) [2]. This self-validating genetic assay proves that the parent compound itself is not the ultimate mutagen; rather, the mutagenic activity is entirely dependent on its reduction to the aniline derivative (ACPB), which subsequently induces base-substitution mutations [2, 3].

Presystemic nitroreduction of GW9662 to ACPB by gut microflora leading to mutagenicity.

Self-Validating Experimental Protocols

To rigorously study the PK profile of ACPB or evaluate the stability of analogous nitroaromatic compounds, researchers must employ robust, self-validating bioanalytical workflows.

Protocol 1: In Vitro Nitroreductase Stability Assay

This protocol isolates the variable of bacterial metabolism to confirm if a nitroaromatic drug candidate will convert to an ACPB-like aniline in vivo.

-

Enzyme Preparation: Reconstitute purified E. coli nitroreductase (NTR) in 50 mM phosphate buffer (pH 7.4).

-

Cofactor Addition: Add NADH (1 mM final concentration) as the essential electron donor. Causality: NTR requires NADH to facilitate the sequential transfer of electrons to the nitro group.

-

Substrate Incubation: Spike the reaction mixture with 10 µM of the parent compound (e.g., GW9662) and incubate at 37°C under anaerobic conditions (using a nitrogen-purged glove box). Causality: Anaerobic conditions prevent the futile redox cycling of the nitro radical anion back to the parent compound by molecular oxygen.

-

Quenching: At predetermined time points (0, 15, 30, 60 min), extract 100 µL aliquots and quench with 200 µL of ice-cold acetonitrile containing an internal standard.

-

Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitated proteins, transferring the supernatant for LC-MS analysis.

Protocol 2: LC-MS/MS Bioanalysis of ACPB in Plasma

To quantify ACPB in plasma following oral dosing, a highly selective MRM (Multiple Reaction Monitoring) method is required.

-

Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of cold acetonitrile (0.1% formic acid). Causality: Acetonitrile denatures plasma proteins to release bound ACPB, while formic acid ensures the amine remains protonated for optimal extraction recovery.

-

Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). Causality: The predicted XLogP of ~3.1 dictates that ACPB will retain well on a C18 stationary phase, allowing separation from highly polar endogenous plasma matrix components.

-

Mass Spectrometry Detection: Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode. Monitor the transition for the protonated precursor [M+H]⁺ at m/z 247.1 to a stable product ion (e.g., m/z 120.0, corresponding to the cleavage of the benzamide bond).

Step-by-step LC-MS/MS workflow for the bioanalytical quantification of ACPB in plasma.

Conclusion

The physicochemical properties of 5-Amino-2-chloro-N-phenylbenzamide (ACPB) define its behavior both as an analytical target and a toxicological liability. As the primary presystemic metabolite of GW9662, ACPB serves as a textbook example of how gut microbiome-mediated nitroreduction can drastically alter the pharmacokinetic and mutagenic profile of a chemical probe. By utilizing the structured bioanalytical protocols and understanding the structural causality outlined in this guide, researchers can effectively monitor and mitigate the liabilities associated with nitroaromatic compounds in drug discovery.

References

-

PubChemLite: 5-amino-2-chloro-n-phenylbenzamide (C13H11ClN2O) . University of Luxembourg (uni.lu). Available at:[Link]

-

Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability . PubMed (nih.gov). Available at:[Link]

-

A New Era for PPARγ: Covalent Ligands and Therapeutic Applications . ACS Publications. Available at:[Link]

- US11632957B2 - Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto. Google Patents.

- CN113444016A - Molecules having pesticidal utility, and intermediates, compositions and methods related thereto. Google Patents.

Technical Guide: Solubility Profile & Thermodynamic Analysis of 5-Amino-2-chloro-N-phenylbenzamide

The following technical guide is structured to provide a comprehensive framework for determining and analyzing the solubility profile of 5-Amino-2-chloro-N-phenylbenzamide (CAS: 111362-57-3). As specific thermodynamic data for this exact molecule is sparse in public repositories, this guide synthesizes data from structural analogs (benzamides, chloro-anilines) and details the rigorous experimental protocols required to generate valid solubility data.

Executive Summary

5-Amino-2-chloro-N-phenylbenzamide is a functionalized benzamide derivative often utilized as an intermediate in the synthesis of azo dyes and pharmaceutical scaffolds. Its solubility profile is governed by the interplay between the lipophilic chlorobenzene/phenyl moieties and the polar amide/amine groups.

This guide provides a predictive solubility ranking , a validated experimental protocol for precise determination, and a thermodynamic modeling framework (Apelblat/Van't Hoff) to optimize crystallization and purification processes.

Chemical Basis and Predicted Solubility Behavior

Understanding the molecular structure is the first step in predicting solvent interaction.

-

Structure: The molecule features a central amide linker (

) connecting a phenyl ring and a substituted benzoyl ring ( -

Interaction Sites:

-

Hydrophobic: Two aromatic rings and the chloro-substituent drive solubility in non-polar to moderately polar organic solvents.

-

Hydrophilic/H-Bonding: The primary amine (

) and amide hydrogen act as H-bond donors; the amide carbonyl is an acceptor. This necessitates solvents with high dielectric constants or H-bonding capability for high loading.

-

Predicted Solubility Ranking (Based on Structural Analogs)

Based on data for 2-amino-5-chlorobenzamide and benzanilide [1][2], the expected solubility hierarchy at 298.15 K is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Strong dipole-dipole & H-bond acceptance disrupts crystal lattice. |

| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Solvation of amine/amide via H-bonding; limited by hydrophobic rings. |

| Esters/Ketones | Ethyl Acetate, Acetone | Low-Moderate (5–20 mg/mL) | Dipole interactions; good for crystallization (antisolvent potential). |

| Non-Polar | Toluene, Hexane | Very Low (<1 mg/mL) | Lack of specific interactions to overcome lattice energy. |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; requires pH adjustment (acidic) to solubilize. |

Experimental Methodology: Saturation Shake-Flask Method

To obtain definitive thermodynamic data, the Static Equilibrium (Shake-Flask) method is the gold standard. This protocol ensures self-validation through time-dependent sampling.

Reagents and Materials

-

Solute: 5-Amino-2-chloro-N-phenylbenzamide (Purity >98% by HPLC).

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile).

-

Apparatus: Thermostatic orbital shaker (

K), 0.45

Protocol Workflow

-

Preparation: Add excess solute to 10 mL of solvent in jacketed glass vessels.

-

Equilibration: Agitate at fixed temperature (e.g., 298.15 K) for 24 hours.

-

Validation Check: Stop agitation. Allow solids to settle for 2 hours.

-

Self-Validating Step: If no solid remains, the solution is not saturated. Add more solute and repeat.

-

-

Sampling: Withdraw supernatant using a pre-heated syringe/filter assembly to prevent precipitation.

-

Quantification: Dilute with mobile phase and analyze via HPLC (UV detection at

nm).

Visualization of Workflow

Caption: Figure 1. Self-validating saturation shake-flask workflow for solubility determination.

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (

Modified Apelblat Equation

The modified Apelblat model is the industry standard for correlating solubility (

-

A, B, C: Empirical parameters derived via multivariate regression.

-

Utility: Allows interpolation of solubility at any temperature within the measured range.

Thermodynamic Dissolution Parameters (Van't Hoff Analysis)

To understand the driving forces (Enthalpy vs. Entropy), use the Van't Hoff equation:

| Parameter | Symbol | Interpretation for Benzamides |

| Enthalpy | Typically Positive (+) (Endothermic) . Heat is required to break the crystal lattice. Solubility increases with T. | |

| Entropy | Typically Positive (+) (Disorder increases) . The ordered crystal breaks into disordered solution. | |

| Gibbs Energy | Positive (+) . The dissolution is non-spontaneous for saturated solutions (equilibrium). |

Visualization of Thermodynamic Logic

Caption: Figure 2. Decision logic for thermodynamic analysis and process optimization.

Representative Data (For Validation)

While specific values must be measured, the following table represents the typical solubility profile for 5-amino-2-chloro-N-phenylbenzamide based on high-fidelity analog data (e.g., 2-amino-5-chlorobenzamide) [1][5]. Use this to validate your initial experimental range finding.

Table 1: Estimated Mole Fraction Solubility (

| Solvent | Estimated Solubility ( | Mass Solubility (approx. mg/g) | Reliability Rating |

| Methanol | High (Analogous to Benzanilide) | ||

| Ethanol | High | ||

| Isopropanol | Moderate | ||

| Ethyl Acetate | Moderate | ||

| Water | High (Hydrophobic Dominance) |

Note: Solubility generally increases by 2-3x for every 20 K increase in temperature for this class of compounds.

Conclusion

For 5-Amino-2-chloro-N-phenylbenzamide, the solubility profile is heavily influenced by the polarity of the solvent.[2] Methanol and Ethanol are recommended for crystallization processes due to the steep temperature-solubility gradient (high

Researchers should utilize the Modified Apelblat Equation to model the experimental data generated from the protocol above, ensuring robust process control during scale-up.

References

-

Solubility of 2-Amino-5-chlorobenzamide. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[3] Available at: [Link]

-

Thermodynamic study of the solubility of sulfonamides. Journal of the Brazilian Chemical Society, 2003. Available at: [Link]

Sources

- 1. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry [arabjchem.org]

- 2. CAS 5202-85-7: 2-Amino-5-chlorobenzamide | CymitQuimica [cymitquimica.com]

- 3. 2-Amino-5-chlorobenzamide [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

Thermodynamic Stability and Solid-State Characterization of 5-Amino-2-chloro-N-phenylbenzamide (ACPB)

An In-Depth Technical Guide on the Thermodynamic Stability and Melting Point of 5-Amino-2-chloro-N-phenylbenzamide.

Executive Summary

5-Amino-2-chloro-N-phenylbenzamide (CAS: 111362-57-3), often referred to as ACPB , is a critical pharmacophore in drug development.[1] It is primarily identified as the stable, circulating metabolite of GW9662 (a covalent PPAR

While the parent compound (GW9662) is rapidly cleared, ACPB exhibits exceptional thermodynamic and metabolic stability , persisting in plasma at high concentrations. In solid-state isolation, ACPB has been reported as a "white foam" (kinetic product), indicating a high propensity for amorphism. This guide addresses the critical gap in converting this kinetic form into a thermodynamically stable crystalline polymorph, a requisite for viable pharmaceutical formulation.

Physicochemical Identity & Structural Logic

| Property | Specification |

| Chemical Name | 5-Amino-2-chloro-N-phenylbenzamide |

| Common Abbreviation | ACPB |

| CAS Registry Number | 111362-57-3 |

| Molecular Formula | |

| Molecular Weight | 246.69 g/mol |

| Structural Features | 2-Chloro Substituent: Provides steric protection to the amide bond (ortho-effect), enhancing hydrolytic stability.5-Amino Group: Electron-donating group; susceptible to oxidative stress but metabolically persistent in vivo.N-Phenyl Ring: Contributes to |

Thermodynamic Stability Profile

Chemical & Metabolic Stability

ACPB represents a thermodynamic "sink" in the metabolism of nitro-benzamides.[1][3]

-

Hydrolytic Resistance: The amide bond in ACPB is remarkably stable against hydrolysis. The chlorine atom at the ortho position creates a steric blockade that hinders the attack of water or enzymes (amidases) on the carbonyl carbon.

-

Metabolic Persistence: Unlike its parent GW9662, which undergoes rapid nitro-reduction, ACPB does not undergo significant further metabolism (e.g., oxidative deamination) in plasma. This persistence suggests the molecule resides in a deep thermodynamic energy well relative to its metabolic precursors.

Solid-State Thermodynamics (The "White Foam" Anomaly)

Literature reports (e.g., US Patent 11,632,957) describe the isolation of ACPB as a "white foam."

-

Thermodynamic Interpretation: A "foam" indicates the material was isolated in a high-energy amorphous state (Kinetic Product).[1] This occurs when solvent evaporation is faster than the rate of crystal nucleation.

-

Stability Risk: Amorphous forms are thermodynamically unstable and will spontaneously relax to a crystalline form over time (physical aging), potentially altering solubility and bioavailability.

-

Objective: The primary goal for formulation is to identify the stable crystalline polymorph (Thermodynamic Product), which typically exhibits a sharp melting point in the range of 145°C – 175°C (based on structural analogs).

Melting Point & Thermal Analysis Strategy

Since the amorphous "foam" lacks a distinct melting point (exhibiting a glass transition,

Predicted vs. Observed Data

-

Literature Isolate: Amorphous solid (Foam).

-

Analog Prediction: 2-Amino-5-chlorobenzamide melts at ~170°C. ACPB is expected to melt slightly lower due to the N-phenyl flexibility, likely 150°C ± 5°C .[1][3]

-

Purity Indicator: A sharp endotherm by DSC is the gold standard for confirming the conversion from foam to crystal.

Protocol: Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point (

Workflow:

-

Sample Prep: Weigh 2–4 mg of recrystallized ACPB into a Tzero aluminum pan. Crimp non-hermetically.

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp: Heat at 10°C/min from 25°C to 250°C.

-

Analysis:

-

Glass Transition (

): If a step change is observed <100°C, the sample remains amorphous. -

Recrystallization Exotherm (

): An exothermic peak during heating indicates the "cold crystallization" of the amorphous foam into a crystal. -

Melting Endotherm (

): The sharp peak (onset temperature) represents the true melting point.

-

Experimental Protocols

Protocol A: Polymorph Screening (Foam-to-Crystal Conversion)

Rationale: To drive the high-energy amorphous "foam" into a stable crystalline lattice.[1][3]

-

Slurry Generation: Suspend 50 mg of ACPB "foam" in 0.5 mL of solvent.

-

Solvent Selection: Use solvents with varying polarity: Methanol (High), Ethyl Acetate (Medium), Toluene (Low).

-

-

Temperature Cycling: Cycle the slurry between 5°C and 40°C for 48 hours. This Ostwald ripening process dissolves the unstable amorphous phase and grows the stable crystal.

-

Isolation: Filter the solid and dry under vacuum at 40°C.

-

Verification: Analyze via Powder X-Ray Diffraction (PXRD). Sharp Bragg peaks confirm crystallinity.

Protocol B: Forced Degradation (Thermodynamic Stress Testing)

Rationale: To validate the chemical stability of the amide bond.

-

Acid Stress: Dissolve ACPB in 0.1 N HCl. Reflux at 60°C for 24 hours.

-

Base Stress: Dissolve ACPB in 0.1 N NaOH. Reflux at 60°C for 24 hours.

-

Oxidative Stress: Treat with 3%

at Room Temperature for 4 hours. -

Analysis: Monitor via HPLC-UV (254 nm).

-

Pass Criteria: >95% recovery of parent peak. ACPB is expected to pass Acid/Base stress due to the 2-chloro steric shield but may show minor degradation in

(oxidation of the 5-amino group).[1]

-

Visualization of Workflows

Figure 1: Solid-State Characterization Logic

This decision tree guides the researcher from the initial "foam" isolate to the stable therapeutic form.[1][3]

Caption: Workflow for converting the kinetic amorphous isolate (foam) into a thermodynamically stable crystalline form.

Figure 2: Metabolic Stability Pathway

Illustrates why ACPB accumulates as a stable sink.[1][3]

Caption: ACPB acts as a metabolic sink, resisting further oxidative metabolism unlike its parent compound.

References

-

Kapetanovic, I. M., et al. (2012). Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability. Drug Metabolism and Disposition , 40(9).

-

Dow AgroSciences LLC. (2023). Molecules having pesticidal utility, and intermediates, compositions, and processes related thereto. U.S. Patent 11,632,957 . (Describes isolation of ACPB as a white foam).

-

BLD Pharm. (2023). Product Safety and Properties: 5-Amino-2-chloro-N-phenylbenzamide (CAS 111362-57-3).[1][3]

-

NIST Chemistry WebBook. (2023). Thermochemical Data for Benzamide Derivatives. (Used for analog melting point estimation). [4]

Sources

The Dual Paradigm of 5-Amino-2-chloro-N-phenylbenzamide (ACPB): From PPARγ Metabolism to Agrochemical Innovation

Executive Summary

The compound 5-Amino-2-chloro-N-phenylbenzamide (ACPB; CAS: 111362-57-3) occupies a unique and dichotomous position in modern chemical biology and agrochemistry. In the realm of human pharmacology, ACPB is primarily recognized as the major circulating metabolite of GW9662, a potent, irreversible peroxisome proliferator-activated receptor gamma (PPARγ) antagonist[1]. While its formation via presystemic metabolism presents a toxicological liability that halted the clinical translation of GW9662, the ACPB scaffold itself has recently emerged as a highly versatile building block in the development of novel nematicides and insecticides[2].

This technical guide synthesizes the pharmacokinetic origins, toxicological profile, and synthetic utility of 5-amino-2-chloro-N-phenylbenzamide derivatives, providing researchers with a comprehensive framework for working with this aniline scaffold.

Pharmacokinetics and the Nitroreduction Pathway

GW9662 (2-chloro-5-nitro-N-phenylbenzamide) is widely utilized as an in vitro chemical probe to investigate PPARγ biology. However, its utility in in vivo models is severely compromised by its poor pharmacokinetic (PK) profile. Following oral administration, the parent compound is virtually undetectable in systemic circulation[1].

The Causality of Presystemic Clearance: The rapid clearance of GW9662 is not primarily due to hepatic cytochromes, but rather to the action of nitroreductases expressed by the intestinal microflora[3]. These bacterial enzymes catalyze the reduction of the 5-nitro group on the benzamide ring to a primary amine, yielding ACPB. Because this conversion occurs in the gut prior to absorption, ACPB becomes the predominant species exhibiting large and persistent plasma levels[4]. This presystemic biotransformation fundamentally alters the pharmacodynamic landscape of the administered dose, rendering oral GW9662 ineffective for systemic PPARγ antagonism.

Metabolic conversion of GW9662 to ACPB via gut nitroreductases and subsequent systemic effects.

Toxicological Profile: The Mutagenicity of ACPB

The metabolic conversion of GW9662 to ACPB is not merely a pharmacokinetic sink; it is the direct cause of the compound's genotoxicity.

In standard Ames tests, GW9662 demonstrates significant mutagenic activity in Salmonella typhimurium strains TA98 and TA100, operating predominantly via a base-substitution mechanism[5]. However, when tested in nitroreductase-deficient isogenic strains (TA98NR and TA100NR), the compound is entirely negative for mutagenicity, regardless of the presence of S9 metabolic activation[1].

Mechanistic Insight: This differential response proves that the mutagenicity is strictly dependent on the nitroreduction process. The reactive intermediates generated during the reduction of the nitro group to the amine (such as nitroso and hydroxylamine species), or the ACPB aniline derivative itself, are the ultimate genotoxic agents responsible for DNA adduct formation[3].

Table 1: Mutagenicity Profile of GW9662 / ACPB Pathway

| Bacterial Strain | Nitroreductase Status | Metabolic Activation (S9) | Mutagenic Outcome | Primary Mechanism |

| TA98 | Wild-Type (Active) | +/- | Positive | Frameshift / Base-substitution |

| TA100 | Wild-Type (Active) | +/- | Positive | Base-substitution[1] |

| TA98NR | Deficient | +/- | Negative | N/A |

| TA100NR | Deficient | +/- | Negative | N/A |

Data summarizes the dependence of GW9662 mutagenicity on bacterial nitroreductase expression.

Agrochemical Applications: ACPB as a Synthetic Scaffold

While the formation of ACPB represents a dead-end for the clinical use of GW9662, the 5-amino-2-chloro-N-phenylbenzamide scaffold has found highly lucrative applications in agrochemical discovery.

Recent patent literature highlights the use of ACPB as a critical intermediate in the synthesis of novel molecules with potent pesticidal utility against pests in the phyla Arthropoda, Mollusca, and Nematoda[6]. The structural logic behind utilizing ACPB lies in its bifunctional nature:

-

The Benzamide Core: Provides a stable, rigid geometry capable of forming strong hydrogen bonds with target receptors in invertebrate nervous systems.

-

The 5-Amino Group: Acts as a highly reactive nucleophilic handle. Agrochemical chemists leverage this primary amine to synthesize extended libraries of amides, sulfonamides, and ureas, allowing for rapid structure-activity relationship (SAR) optimization[2].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific chemical rationale to prevent common experimental failures.

Protocol A: Chemoselective Synthesis of ACPB from GW9662

Objective: Reduce the 5-nitro group of GW9662 to an amine without causing hydrodehalogenation of the 2-chloro substituent.

Causality Check: Standard catalytic hydrogenation (e.g.,

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 equivalent of 2-chloro-5-nitro-N-phenylbenzamide (GW9662) in a 4:1 mixture of Ethanol/Water.

-

Activation: Add 5.0 equivalents of Iron (Fe) powder (325 mesh) and 2.0 equivalents of Ammonium Chloride (

). Rationale: -

Reflux: Heat the suspension to 80°C under continuous stirring for 2–4 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 1:1).

-

Filtration: While hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot ethanol.

-

Concentration & Extraction: Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous

. -

Isolation: Dry the organic layer over anhydrous

, filter, and evaporate to yield 5-amino-2-chloro-N-phenylbenzamide as a white to off-white foam[2]. -

Validation: Confirm the structure via

NMR. The disappearance of the downfield nitro-aromatic protons and the appearance of a broad singlet integrating to 2H (the

Protocol B: LC-MS/MS Bioanalytical Quantification of ACPB in Plasma

Objective: Accurately quantify ACPB in mammalian plasma following oral dosing of GW9662 to assess presystemic metabolism.

Step-by-Step Workflow:

-

Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing a stable isotope-labeled internal standard (e.g., ACPB-

). Rationale: The internal standard corrects for matrix effects and ion suppression during electrospray ionization. -

Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transition specific to ACPB (e.g.,

247.1 -

Validation: Ensure the calibration curve is linear (

) over the expected physiological range (e.g., 1–1000 ng/mL) and that Quality Control (QC) samples fall within

Conclusion

The narrative of 5-amino-2-chloro-N-phenylbenzamide (ACPB) is a prime example of chemical repurposing. Initially identified as the mutagenic, presystemic metabolite that derailed the clinical future of the PPARγ antagonist GW9662, the ACPB scaffold has been successfully resurrected by agrochemical researchers. By understanding the enzymatic causality of its formation and leveraging its highly tunable aniline moiety, scientists continue to transform this toxicological byproduct into a cornerstone for next-generation pesticidal development.

References

-

Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability PubMed (NIH) URL:[Link]

-

A New Era for PPARγ: Covalent Ligands and Therapeutic Applications ACS Publications URL:[Link]

-

Development of a luminescent mutagenicity test for high-throughput screening of aquatic samples ResearchGate URL:[Link]

- CN113444016A - Molecules having pesticidal utility, and intermediates, compositions and methods related thereto Google Patents URL

- US11632957B2 - Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto Google Patents URL

Sources

- 1. Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US11632957B2 - Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN113444016A - Molecules having pesticidal utility, and intermediates, compositions and methods related thereto - Google Patents [patents.google.com]

Pharmacophore Modeling of N-Phenylbenzamide Analogs: A Technical Blueprint for Rational Drug Design

Executive Summary

The N-phenylbenzamide scaffold is a privileged structural motif in modern medicinal chemistry. Characterized by its unique combination of a hydrophobic aromatic system and a highly directional amide linker, it serves as a versatile pharmacophore capable of addressing diverse therapeutic targets—from protein kinases in oncology to kinetoplast DNA (kDNA) in neglected tropical diseases. This whitepaper provides an in-depth mechanistic analysis of the N-phenylbenzamide pharmacophore, detailing the causality behind its biological activity, and outlines a self-validating computational protocol for modeling and optimizing its derivatives.

Structural Causality and Mechanistic Grounding

The pharmacological versatility of N-phenylbenzamide derivatives is not coincidental; it is dictated by precise stereoelectronic properties that minimize the entropic penalty of binding.

The Trans-Isomer Conformational Lock

Structural studies reveal that N-phenylbenzamide exists predominantly in the trans configuration. This stability is driven by a weak intramolecular hydrogen bond (distance ~1.75 Å) between the ortho-hydrogen of the phenyl ring and the carbonyl oxygen of the amide group . By locking the molecule into this planar conformation, the scaffold pre-organizes its hydrogen bond donor (HBD) and acceptor (HBA) vectors, drastically reducing the conformational entropy lost upon entering a target's binding pocket.

Target-Specific Binding Mechanics

The modularity of the N-phenylbenzamide core allows it to be tuned for highly specific target engagement:

-

Type II Kinase Inhibition (Oncology): The scaffold is a master mimic of the allosteric framework found in drugs like imatinib. The amide linker acts as a critical HBD/HBA pair, interacting with the conserved glutamate and aspartate residues of the DFG (Asp-Phe-Gly) motif in the kinase hinge region. This interaction stabilizes the inactive "DFG-out" conformation, while the adjacent phenyl ring projects deeply into the newly exposed hydrophobic allosteric pocket, ensuring high kinase selectivity .

-

Minor Groove Binding (Parasitology): When derivatized with bis(2-aminoimidazoline) groups, the N-phenylbenzamide core adopts a curvature that perfectly matches the minor groove of AT-rich kinetoplast DNA (kDNA). This physical insertion displaces essential High Mobility Group (HMG)-box proteins, causing kDNA disruption and rapid death in Trypanosoma brucei and Leishmania species .

Dual mechanistic pathways of the N-phenylbenzamide pharmacophore.

Self-Validating Pharmacophore Modeling Protocol

To rationally design novel N-phenylbenzamide analogs, researchers must employ a rigorous, self-validating Ligand-Based Pharmacophore (LBP) and Structure-Based Pharmacophore (SBP) workflow. The following protocol ensures that experimental choices are driven by mathematical validation rather than empirical guesswork.

Phase 1: Conformational Sampling & Feature Extraction

-

Dataset Curation: Assemble a training set of at least 25 known N-phenylbenzamide derivatives with diverse biological activities spanning 3–4 orders of magnitude (e.g., IC50 values from 1 nM to >10 µM).

-

3D Conformational Generation: Utilize the OMEGA algorithm or Catalyst to generate up to 250 conformers per molecule. Causality: Molecules are dynamic; the bioactive conformation is rarely the global energy minimum in a vacuum. Extensive sampling ensures the true binding pose is captured.

-

Pharmacophoric Feature Mapping: Extract key spatial features: Hydrogen Bond Acceptors (HBA) at the carbonyl oxygen, Hydrogen Bond Donors (HBD) at the amide nitrogen, and Hydrophobic Regions (HYD) at the phenyl rings.

Phase 2: Hypothesis Generation & Mathematical Validation

-

Model Generation: Run the HypoGen algorithm to align the active compounds and generate 10 competing 3D pharmacophore hypotheses.

-

Self-Validating Decoy Testing (Crucial Step): A model is only as good as its ability to reject false positives. Construct a decoy database containing 1,000 structurally similar but inactive compounds.

-

ROC & Güner-Henry (GH) Scoring: Screen the decoy set against the generated hypotheses. Calculate the Receiver Operating Characteristic (ROC) curve and the GH score.

-

Decision Gate: The protocol dictates that if the GH score is < 0.7 or the Cost Difference (Null Cost - Total Cost) is < 40, the hypothesis must be discarded and feature weights recalculated . This creates a closed-loop validation system that prevents the progression of statistically weak models into expensive wet-lab synthesis.

-

Self-validating pharmacophore modeling and virtual screening workflow.

Quantitative Structure-Activity Relationship (QSAR) Data

The translation of pharmacophore models into synthesized compounds has yielded highly potent analogs across multiple disease states. The table below summarizes the quantitative data of optimized N-phenylbenzamide derivatives, highlighting how specific substitutions influence target affinity.

| Compound Class / Modification | Primary Target | Biological Activity | Mechanism of Action / Notes |

| N-phenylbenzamide-purine hybrids | Protein Kinases (102 panel) | Docking Score: High affinity | Mimics imatinib allosteric framework; targets DFG-out conformation . |

| Bis(2-aminoimidazoline) derivative (1a) | Trypanosoma brucei (kDNA) | EC50 = 0.83 µM | Binds AT-rich minor groove; displaces HMG-box proteins . |

| Bisarylimidamide derivative (3a) | Leishmania donovani | Sub-micromolar IC50 | Exhibits high metabolic stability and selective parasite toxicity . |

| Imidazole-based N-phenylbenzamides | Human Cancer Cell Lines | High Cytotoxicity | Ortho/para methoxy substitutions enhance electron density and binding . |

| MMV687807 Analogs | Schistosoma mansoni | 70.7% Worm Burden Reduction | Fast-acting schistosomicidal; compromises adult worm integrity within 1h . |

Conclusion

The N-phenylbenzamide scaffold is a master key in rational drug design, offering a rigid yet tunable framework that can be directed toward kinases, parasitic DNA, and beyond. By strictly adhering to self-validating pharmacophore modeling protocols—specifically enforcing GH scoring and decoy-set validation—researchers can systematically decode the stereoelectronic requirements of their targets. This approach dramatically reduces attrition rates in the drug development pipeline, ensuring that only the most thermodynamically favored and target-specific analogs reach the synthesis phase.

References

-

SYNTHESIS AND ANTICONVULSANT STUDIES OF ALKYL AND ARYL SUBSTITUTED N-PHENYLFORMAMIDE. TERAS. [Link]

- **In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combin

Safety Data Sheet (SDS) and toxicity data for 5-Amino-2-chloro-N-phenylbenzamide

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

5-Amino-2-chloro-N-phenylbenzamide is a functionalized benzamide derivative often utilized as a pharmaceutical intermediate or building block in the synthesis of heterocyclic bioactive compounds.[1] Its structural integration of an aniline moiety (N-phenyl) and a halogenated aminobenzoic core necessitates specific handling protocols due to potential hydrolytic instability and metabolic activation.[1]

Identification Data

| Parameter | Detail |

| CAS Number | 111362-57-3 |

| IUPAC Name | 5-Amino-2-chloro-N-phenylbenzamide |

| Molecular Formula | C₁₃H₁₁ClN₂O |

| Molecular Weight | 246.69 g/mol |

| SMILES | Nc1cc(C(=O)Nc2ccccc2)c(Cl)cc1 |

| Structural Class | Halogenated Benzamide / Anilide |

Physicochemical Properties (Experimental & Predicted)

Note: As a specialized intermediate, specific experimental values may vary by batch/polymorph.[1] The values below represent the consensus for this structural class.

| Property | Value / Description | Relevance to Safety |

| Physical State | Solid (Crystalline powder) | High dust explosion risk; inhalation hazard.[1] |

| Color | Off-white to pale beige | Visual contamination indicator.[1] |

| Melting Point | 180–220 °C (Predicted) | Thermally stable under standard lab conditions.[1] |

| Solubility | Low in Water; Soluble in DMSO, MeOH | Lipophilic nature implies potential for dermal absorption.[1] |

| Partition Coeff (LogP) | ~2.5–3.0 (Predicted) | Indicates potential for bioaccumulation in lipid tissues.[1] |

Hazard Identification (GHS Classification)

While specific comprehensive toxicological studies (e.g., 2-year carcinogenicity) may be absent for this specific CAS, the Structure-Activity Relationship (SAR) with 5-amino-2-chlorobenzoic acid and N-phenylbenzamides dictates the following precautionary classification.

GHS Label Elements[1][8]

-

Signal Word: WARNING

-

Hazard Pictograms:

Hazard Statements (H-Codes)

| Code | Statement | Mechanistic Basis |

| H302 | Harmful if swallowed.[1][2] | Analogous to substituted anilides.[1] |

| H315 | Causes skin irritation.[1][3][4][5] | Aminobenzamide core is a known contact irritant.[1] |

| H319 | Causes serious eye irritation.[1][3][4][5][6] | Crystalline particulates cause mechanical and chemical abrasion.[1] |

| H335 | May cause respiratory irritation.[1][3][4][5][6] | Fine dust inhalation triggers mucosal inflammation.[1] |

| H373 | May cause damage to organs (Blood/Liver) through prolonged exposure.[1] | Critical Alert: Potential metabolic release of aniline (methemoglobinemia risk).[1] |

Toxicological Assessment & Mechanistic Insights

This section synthesizes data from structural analogs to provide a self-validating risk assessment model.[1]

Metabolic Activation Pathway (The "Aniline Risk")

The primary toxicological concern for N-phenylbenzamides is the enzymatic hydrolysis (amidase activity) which cleaves the amide bond.[1]

-

Metabolite A: 5-Amino-2-chlorobenzoic acid (Low toxicity, renal excretion).[1]

-

Metabolite B: Aniline (High toxicity).[1]

Visualization: Metabolic Toxicity Logic

The following diagram illustrates the degradation pathway and associated safety checkpoints.

Figure 1: Metabolic degradation pathway highlighting the potential release of Aniline, necessitating specific blood-monitoring protocols for chronic exposure.[1]

Acute vs. Chronic Toxicity Profile[1]

-

Acute Oral Toxicity: Predicted LD50 > 1000 mg/kg (Rat).[1] Based on 5-amino-2-chlorobenzoic acid (LD50 > 2000 mg/kg) and N-phenylbenzamide analogs.[1]

-

Genotoxicity: The free amino group on the benzamide ring poses a theoretical risk of Ames positivity (mutagenicity), common in aromatic amines.[1] Treat as a potential mutagen until validated otherwise.[1]

-

Carcinogenicity: No direct data.[1] However, aniline derivatives are Class 2 suspected carcinogens.[1]

Occupational Hygiene & Handling Protocols

Engineering Controls

Do not rely solely on PPE.[1] The hierarchy of controls must be applied:

-

Containment: Handle all powders in a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.

-

Static Control: Use anti-static weighing boats and grounded spatulas.[1] Benzamides can accumulate static charge, leading to aerosolization.[1]

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Respiratory | N95 / P3 Respirator | Mandatory for solid handling to prevent alveolar deposition of particulates.[1][2] |

| Dermal | Nitrile Gloves (Double gloving) | Prevents transdermal absorption.[1] Change immediately upon contamination.[1] |

| Ocular | Chemical Safety Goggles | Safety glasses are insufficient against airborne dusts that cause severe irritation.[1] |

| Body | Tyvek® Lab Coat | Disposable sleeves recommended to prevent cuff contamination.[1] |

Handling Decision Logic

Use the following workflow to determine the necessary safety level based on the operation.

Figure 2: Operational decision tree for selecting engineering controls and PPE.[1]

Emergency Response & First Aid

Self-Validating Protocol: In any exposure event, assume the worst-case scenario (rapid absorption) and act immediately.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] Critical: Monitor for signs of cyanosis (blue lips/nails) which indicate methemoglobinemia.[1]

-

Skin Contact: Wash with polyethylene glycol 300 (if available) or copious soap and water.[1] Ethanol may increase absorption—avoid using organic solvents for cleanup on skin.[1]

-

Eye Contact: Rinse for 15 minutes, lifting upper and lower lids.[1] Consult an ophthalmologist if redness persists.

-

Spill Cleanup:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16772727, 5-Amino-2-chloro-N-phenylbenzamide.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: 5-amino-2-chlorobenzoic acid (Precursor Safety Data).[1] Retrieved from [Link][1]

-

MDPI (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment (Toxicity Prediction of Benzamide Analogs). Retrieved from [Link][1]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. prepchem.com [prepchem.com]

- 3. 5-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 37879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 5-Amino-2-chlorobenzoic acid, 50 g, CAS No. 89-54-3 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

5-Amino-2-chloro-N-phenylbenzamide (ACPB): Biological Targets and Metabolic Significance

[1][2][3][4][5][6]

Executive Summary

5-Amino-2-chloro-N-phenylbenzamide (ACPB) is a biologically active aniline derivative primarily characterized as the major in vivo metabolite of the potent PPARγ antagonist GW9662 .[1][2][3][4][5][6][7] While GW9662 is designed as a chemical probe for peroxisome proliferator-activated receptor gamma (PPARγ), its systemic utility is compromised by rapid reduction to ACPB.[1][5]

This guide analyzes ACPB’s biological footprint, distinguishing between its role as a genotoxic agent (interacting with DNA) and its diminished capacity as a nuclear receptor ligand .[1] It also outlines its utility as a scaffold in pesticidal chemistry.[1]

Primary Biological Context: The GW9662-ACPB Axis[1][4][6]

To understand the biological targets of ACPB, one must first understand its origin.[1] ACPB is the product of the enzymatic reduction of the nitro group in GW9662.[1][2][3][4][6][7]

Metabolic Formation Pathway

Oral administration of GW9662 leads to extensive presystemic metabolism.[1][5] The nitro group (

-

Parent Compound: GW9662 (2-chloro-5-nitro-N-phenylbenzamide)[1][2][3][4][5][6]

-

Enzyme System: Bacterial Nitroreductases (Type I/II)[1]

-

Product: ACPB (5-amino-2-chloro-N-phenylbenzamide)[1][2][3][4][5][6][7][8][9]

Implication for Researchers: Studies utilizing oral GW9662 are likely observing the systemic effects of ACPB rather than the parent drug.[1][4] Pharmacokinetic data indicates that while GW9662 is undetectable in plasma after oral dosing, ACPB persists at high concentrations.[1][2][4][5][6]

Structural & Electronic Impact on Target Binding

The conversion from Nitro (GW9662) to Amino (ACPB) fundamentally alters the molecule's reactivity profile, specifically regarding the PPARγ target.[1]

| Feature | GW9662 (Parent) | ACPB (Metabolite) |

| C5 Substituent | Nitro ( | Amino ( |

| Electronic Effect | Strong Electron Withdrawing (EWG) | Strong Electron Donating (EDG) |

| Reactivity | Electrophilic (activates ring for attack) | Nucleophilic (deactivates ring for attack) |

| PPARγ Binding | Covalent (via Cys285 attack) | Non-covalent / Inactive |

Mechanistic Insight: GW9662 acts as a suicide inhibitor of PPARγ by facilitating a nucleophilic attack by Cysteine 285 onto the chloro-nitro-benzamide core (likely displacing the chlorine or reacting via the nitro-activated ring).[1] The reduction to ACPB increases electron density on the benzene ring, rendering it resistant to nucleophilic attack by Cys285.[1] Consequently, ACPB loses the ability to irreversibly inhibit PPARγ, representing a "metabolic deactivation" of the drug's primary therapeutic mechanism.[1]

Validated Biological Target: DNA (Genotoxicity)[1]

While ACPB loses affinity for PPARγ, it gains affinity for a more ubiquitous and dangerous target: Genomic DNA .[1]

Mechanism of Mutagenicity

ACPB is classified as an aromatic amine .[1] Like many aniline derivatives, it is a pro-mutagen that requires metabolic activation to interact with DNA.[1]

-

N-Oxidation: The exocyclic amino group is oxidized (typically by CYP450 enzymes like CYP1A2) to a hydroxylamine (

).[1] -

Esterification: The hydroxylamine is further acetylated or sulfated (via NAT or SULT enzymes) to form an unstable ester.[1]

-

Nitrenium Ion Formation: The ester leaves, generating a highly electrophilic nitrenium ion.[1]

-

DNA Adduct Formation: This electrophile attacks nucleophilic sites on DNA bases (predominantly Guanine C8), causing base-substitution mutations.[1]

Evidence (The Ames Test)

Experimental data confirms that GW9662 is mutagenic in Salmonella typhimurium strains (TA98, TA100) only when nitroreductase activity is present.[1]

Visualization: Metabolic & Signaling Pathways[1]

The following diagram illustrates the conversion of GW9662 to ACPB and the divergence of their biological targets (PPARγ inhibition vs. DNA alkylation).

Caption: Divergent fate of GW9662: Bacterial reduction yields ACPB, which loses PPARγ efficacy but gains genotoxic potential.[1]

Secondary Targets: Pesticidal Utility

Beyond its role as a metabolite, the 5-amino-2-chloro-N-phenylbenzamide scaffold has been investigated in agrochemistry.[1][10][11]

-

Target Class: Invertebrate GABA-gated chloride channels or Ryanodine receptors (typical for benzamide insecticides).[1]

-

Context: Patent literature (e.g., CN113444016A) identifies ACPB (referred to as C84) as an intermediate or active structure in the synthesis of novel acaricides and insecticides.[1]

-

Relevance: While not the primary focus for therapeutic drug development, this activity profile suggests potential off-target neurotoxicity in mammalian systems at high doses.[1]

Experimental Protocols

Protocol: Isolation/Detection of ACPB in Plasma

Objective: To quantify ACPB as a marker of GW9662 metabolism.[1]

-

Sample Collection: Collect plasma from subjects (rat/dog) 1-4 hours post-oral dosing of GW9662.[1]

-

Protein Precipitation:

-

Add 3 volumes of ice-cold Acetonitrile (ACN) containing internal standard (e.g., deuterated benzamide) to 1 volume of plasma.[1]

-

Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 mins at 4°C.

-

-

LC-MS/MS Analysis:

-

Data Interpretation: The presence of the 247 peak confirms nitroreduction.[1]

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To confirm the mutagenic potential of ACPB (via GW9662 reduction).

-

Strains:

-

Preparation:

-

Plating:

-

Mix bacteria + Test Compound + Top Agar (trace histidine).[1]

-

Pour onto Minimal Glucose Agar plates.

-

-

Incubation: 48 hours at 37°C.

-

Scoring: Count revertant colonies.

-

Result: High revertants in TA100 (Standard) vs. Low/None in TA100NR indicates the mutagen requires bacterial reduction (confirming ACPB as the active mutagen).[1]

-

References

-

Kapetanovic, I. M., et al. (2012).[1][4] "Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability." Chemico-Biological Interactions, 196(1-2), 1-8.[1] Link

-

Leesnitzer, L. M., et al. (2002).[1] "Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator activated receptors by GW9662." Biochemistry, 41(21), 6640-6650.[1] Link[1]

-

Bayer CropScience. (2021).[1] "Molecules having pesticidal utility, and intermediates, compositions and methods related thereto."[1][10][11] Google Patents, CN113444016A.[1][11] Link

-

ChemicalBook. (2025).[1][5] "5-Amino-2-chloro-N-phenylbenzamide Product Information." ChemicalBook Registry.[1] Link

Sources

- 1. 5-amino-2-chloro-N-methylbenzamide | 111362-49-3 [chemicalbook.com]

- 2. Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US11632957B2 - Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto - Google Patents [patents.google.com]

- 11. CN113444016A - Molecules having pesticidal utility, and intermediates, compositions and methods related thereto - Google Patents [patents.google.com]

The Chloro-Benzamide Scaffold: From Procainamide Optimization to Multitarget Ligands

Executive Summary

The chloro-substituted benzamide scaffold represents a canonical case study in rational drug design, illustrating how subtle steric and electronic modifications can repurpose a chemical entity from a cardiac anti-arrhythmic to a gastrointestinal prokinetic and antipsychotic. This guide analyzes the structural evolution of this class, initiated by the discovery of metoclopramide , and details the critical role of the C-5 chlorine atom in metabolic stability and receptor selectivity (D

Historical Pivot: The Procainamide Derivative Program

In the mid-20th century, Laboratoires Delagrange (France) initiated a program to improve the therapeutic index of procainamide , a Class Ia anti-arrhythmic agent.[1] The objective was to retain the amide stability while reducing cardiac depression.

In 1964 , researchers Louis Justin-Besançon and Charles Laville observed that chlorination of the procainamide ring, coupled with methoxy-substitution, eliminated local anesthetic activity but potently inhibited apomorphine-induced emesis in dogs. This serendipitous divergence led to the identification of Metoclopramide (Reglan), the progenitor of the orthopramide class.

Diagram 1: Structural Evolution (Procainamide to Metoclopramide)

Caption: The structural transition from procainamide involves the addition of a C-5 chlorine and C-2 methoxy group, shifting affinity from voltage-gated ion channels to G-protein coupled receptors.

Structure-Activity Relationship (SAR): The "Chlorine Lock"

The success of chloro-substituted benzamides relies on three structural pillars.

The Role of Chlorine (C-5)

The chlorine atom at position 5 is not merely a lipophilic filler.

-

Metabolic Blockade: It obstructs the para-position relative to the amino group, preventing rapid hydroxylation and extending half-life.

-

Electronic Effect: As an electron-withdrawing group (EWG) via induction, it lowers the pKa of the aniline nitrogen, modulating hydrogen bond donor capability.

-

Hydrophobic Filling: It occupies a specific hydrophobic pocket in the D

receptor orthosteric site, increasing binding affinity by approximately 10-fold compared to the hydrogen analog.

The Pseudo-Ring (Intramolecular H-Bonding)

The 2-methoxy group acts as a hydrogen bond acceptor for the amide nitrogen proton. This forms a stable, planar 6-membered pseudo-ring (conformationally restricted), which is critical for aligning the pharmacophore with the aromatic residues (Trp/Phe) in the binding pocket of D

Comparative Data: Benzamide Generations

| Compound | Primary Target | Secondary Target | hERG Liability ( | Clinical Status |

| Metoclopramide | D | 5-HT | Low (>10 | Approved (Boxed Warning: TD) |

| Cisapride | 5-HT | 5-HT | High (6.5 nM) | Withdrawn (Arrhythmias) |

| Renzapride | 5-HT | 5-HT | Moderate | Investigational |

| Prucalopride | 5-HT | High Selectivity | Low | Approved (Constipation) |

Technical Protocol: Synthesis of the Core Scaffold

The master key to this class is the intermediate 4-amino-5-chloro-2-methoxybenzoic acid . Below is a validated laboratory protocol for its synthesis from p-aminosalicylic acid (PAS).

Reaction Workflow

Step 1: Methylation

-

Reagents: p-Aminosalicylic acid (1.0 eq), Dimethyl sulfate (2.2 eq), KOH (2.5 eq).

-

Solvent: Acetone/Water.

-

Conditions: Reflux, 4 hours.

-

Note: Protects both the phenol and carboxylic acid.

Step 2: Chlorination (The Critical Step)

-

Reagents: Methyl 4-amino-2-methoxybenzoate (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq).

-

Solvent: Acetonitrile or DMF (Polar aprotic favors electrophilic aromatic substitution).

-

Temp: 60°C.

-

Mechanism: Electrophilic attack ortho to the amino group. The methoxy group directs, but the amino group is the stronger activator.

Step 3: Hydrolysis

Diagram 2: Synthetic Pathway

Caption: Step-wise synthesis of the chloro-benzamide core. Yields typically exceed 85% with high regioselectivity due to the directing effects of the amino and methoxy groups.

Mechanism of Action & The hERG Safety Crisis

Multitarget Pharmacology

Chloro-benzamides are "dirty" drugs in the most useful sense.

-

D

Antagonism: Blocks dopamine inhibition of cholinergic smooth muscle contraction (Prokinetic effect) and blocks CTZ receptors (Anti-emetic). -

5-HT

Agonism: Enhances acetylcholine release in the enteric nervous system via the cAMP/PKA pathway.

The Cisapride Lesson (hERG Blockade)

Cisapride , a structural analog, was withdrawn due to QT prolongation (Torsades de Pointes).[7]

-

Mechanism: The bulky fluorophenyl-piperidine side chain of cisapride fits into the inner pore of the hERG K

channel. -

Interaction:

-stacking occurs between the drug's aromatic rings and the Tyr652/Phe656 residues of the hERG channel. -

Correction: Newer benzamides (e.g., prucalopride) utilize high-affinity 5-HT

binding motifs that sterically clash with the hERG pore, reducing cardiac risk.

Diagram 3: Signaling & Toxicity Pathways

Caption: Dual pathways showing therapeutic 5-HT4 activation (green) versus off-target hERG blockade (red) responsible for cardiac toxicity in early generation benzamides.

References

-

Justin-Besançon, L., & Laville, C. (1964).[1][8][9][10] Action antiémétique du métoclopramide vis-à-vis de l'apomorphine et de l'hydergine.[11] C. R. Seances Soc. Biol. Fil., 158, 723–727.[8]

-

Harrington, R. A., et al. (1983). Metoclopramide.[6][8][9][10] An updated review of its pharmacological properties and clinical use. Drugs, 25(5), 451-494.

-

Rampe, D., et al. (1997).[12] A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG.[13] FEBS Letters, 417(1), 28-32.

-

Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-2747.[14]

-

Bockaert, J., et al. (2004). 5-HT4 receptors: history, molecular pharmacology and brain functions. Neuropharmacology, 47(7), 1015-1018.

Sources

- 1. A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 4-Amino-5-chloro-2-methoxybenzoic acid | SIELC Technologies [sielc.com]

- 4. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. xl147.com [xl147.com]

- 8. jscimedcentral.com [jscimedcentral.com]

- 9. Metoclopramide: A Template for Drug Discovery [jscimedcentral.com]

- 10. Metoclopramide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Researcher's Guide to Optimizing N-Phenylbenzamide Formation

Abstract